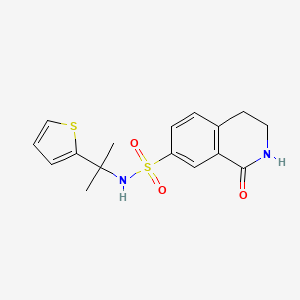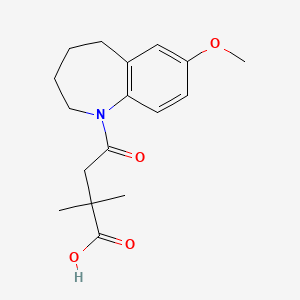
1-oxo-N-(2-thiophen-2-ylpropan-2-yl)-3,4-dihydro-2H-isoquinoline-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-N-(2-thiophen-2-ylpropan-2-yl)-3,4-dihydro-2H-isoquinoline-7-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a thiophene ring, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(2-thiophen-2-ylpropan-2-yl)-3,4-dihydro-2H-isoquinoline-7-sulfonamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through a Friedel-Crafts acylation reaction, where the thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(2-thiophen-2-ylpropan-2-yl)-3,4-dihydro-2H-isoquinoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the isoquinoline moiety using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group or the sulfonamide group, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the isoquinoline moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Material Science: Its structural properties could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-oxo-N-(2-thiophen-2-ylpropan-2-yl)-3,4-dihydro-2H-isoquinoline-7-sulfonamide depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-oxo-N-(2-thiophen-2-ylpropan-2-yl)-3,4-dihydro-2H-isoquinoline-7-sulfonamide: can be compared with other sulfonamide-containing isoquinoline derivatives, such as:
Uniqueness
The presence of the thiophene ring in this compound imparts unique electronic properties that can influence its reactivity and binding affinity in biological systems. This makes it distinct from similar compounds that contain different heterocyclic rings, such as furan or pyridine.
Properties
IUPAC Name |
1-oxo-N-(2-thiophen-2-ylpropan-2-yl)-3,4-dihydro-2H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-16(2,14-4-3-9-22-14)18-23(20,21)12-6-5-11-7-8-17-15(19)13(11)10-12/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFLQOLIXWPKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)NS(=O)(=O)C2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-nitropyrazol-1-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B6967445.png)
![5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6967449.png)
![3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967457.png)
![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate](/img/structure/B6967481.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967497.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967503.png)
![tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6967505.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-oxa-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6967512.png)
![1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B6967523.png)
![3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967537.png)
![(6,6-Difluoro-1,4-oxazepan-4-yl)-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6967544.png)
![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine](/img/structure/B6967558.png)

